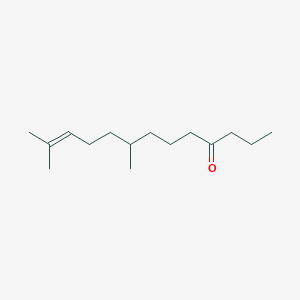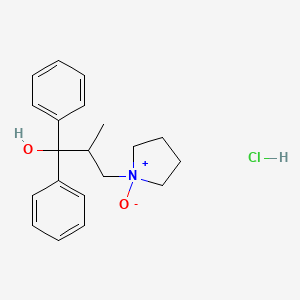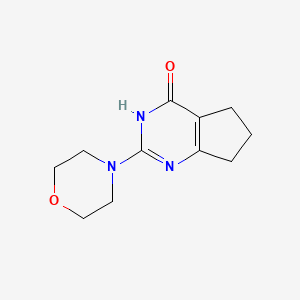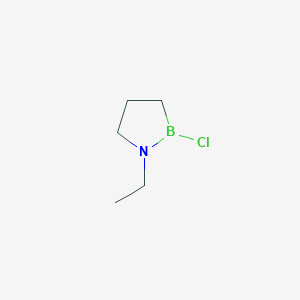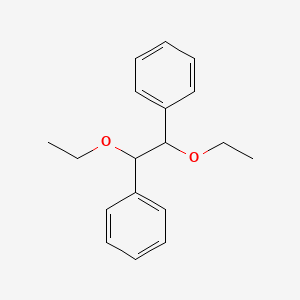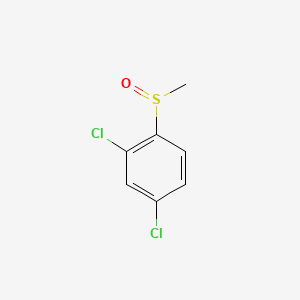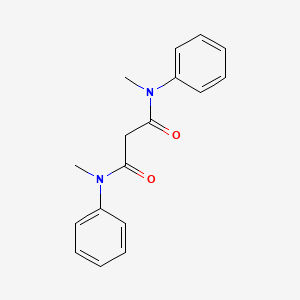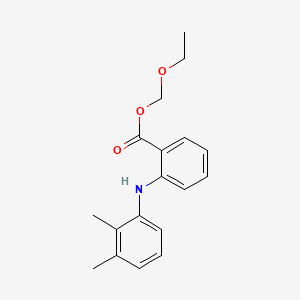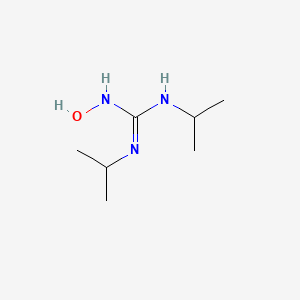
N-Hydroxy-N',N''-dipropan-2-ylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-N’,N’'-dipropan-2-ylguanidine: is an organic compound that belongs to the class of N-hydroxyguanidines These compounds are characterized by the presence of a guanidine group in which one of the hydrogens attached to the nitrogen at position 1 is substituted by a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-N’,N’'-dipropan-2-ylguanidine typically involves the reaction of guanidine derivatives with hydroxylamine or its derivatives under controlled conditions. The reaction is usually carried out in an anhydrous solvent to prevent hydrolysis and to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of N-Hydroxy-N’,N’'-dipropan-2-ylguanidine may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to obtain the desired compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions: N-Hydroxy-N’,N’'-dipropan-2-ylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo-derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted guanidine derivatives.
Aplicaciones Científicas De Investigación
N-Hydroxy-N’,N’'-dipropan-2-ylguanidine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-N’,N’'-dipropan-2-ylguanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group plays a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access and catalytic function.
Comparación Con Compuestos Similares
N-Hydroxyguanidine: Shares the N-hydroxyguanidine core structure but lacks the propan-2-yl groups.
N-Hydroxy-N’,N’'-dimethylguanidine: Similar structure with methyl groups instead of propan-2-yl groups.
N-Hydroxy-N’,N’'-diethylguanidine: Contains ethyl groups instead of propan-2-yl groups.
Uniqueness: N-Hydroxy-N’,N’'-dipropan-2-ylguanidine is unique due to the presence of propan-2-yl groups, which may confer distinct physicochemical properties and biological activities compared to its analogs. These structural differences can influence its solubility, stability, and interaction with molecular targets, making it a valuable compound for specific applications.
Propiedades
Número CAS |
36859-80-0 |
|---|---|
Fórmula molecular |
C7H17N3O |
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
1-hydroxy-2,3-di(propan-2-yl)guanidine |
InChI |
InChI=1S/C7H17N3O/c1-5(2)8-7(10-11)9-6(3)4/h5-6,11H,1-4H3,(H2,8,9,10) |
Clave InChI |
VIJLEVADIQUTCM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=NC(C)C)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


